2-(2-Amino-4,5-dimethylphenyl)aceticacid
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Overview
Description
2-(2-Amino-4,5-dimethylphenyl)acetic acid is an organic compound with a unique structure that includes an amino group and two methyl groups attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,5-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenylamine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2,4-dimethylphenylamine in a suitable solvent such as ethanol.
- Add chloroacetic acid to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and neutralize with a base such as sodium hydroxide.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of 2-(2-Amino-4,5-dimethylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Amino-4,5-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also interact with cellular pathways, modulating biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)acetic acid
- 2-(2,5-Dimethylphenyl)acetic acid
- 2-(2,6-Dimethylphenyl)acetic acid
Uniqueness
2-(2-Amino-4,5-dimethylphenyl)acetic acid is unique due to the presence of both amino and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(2-amino-4,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-8(5-10(12)13)9(11)4-7(6)2/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
QWMHNGDLEURHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)CC(=O)O |
Origin of Product |
United States |
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